Trifluoromethyl-Driven Lipophilicity Gain versus Non-Fluorinated Acetamide Analog
The target compound replaces the terminal methyl of the non-fluorinated analog 2-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide (CAS 87929-10-0) with a trifluoromethyl group. Computed XLogP3-AA values show a lipophilicity difference of approximately +0.6 to +0.9 log units favoring the fluorinated compound (computed XLogP3 = 1.4 for the target compound) [1]. This difference is class-consistent with the general effect of CF₃ substitution on amides and predicts enhanced passive membrane permeability relative to the non-fluorinated scaffold [2]. No experimental logP or logD data are available for either compound; therefore all comparisons rest on computed values.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (computed by PubChem/XLogP3 3.0) |
| Comparator Or Baseline | CAS 87929-10-0: XLogP3 not explicitly computed for this compound, but non-fluorinated acetamides of similar scaffold typically range -0.2 to +0.8 |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.6 to +0.9 log units |
| Conditions | In silico computation via XLogP3 algorithm; no experimental shake-flask or chromatographic logD data exist |
Why This Matters
In early-stage medicinal chemistry, a higher XLogP3 within the 1–3 range is often associated with improved passive permeability, making the trifluorinated compound a preferred choice over its non-fluorinated analog when designing cell-permeable probes or fragment hits.
- [1] PubChem Computed Properties for CID 4341846 (XLogP3-AA = 1.4). National Center for Biotechnology Information, 2025. View Source
- [2] Müller K, Faeh C, Diederich F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. 2007;317(5846):1881-1886. doi:10.1126/science.1131943. (Class-level evidence for CF3 effect on lipophilicity and permeability.) View Source
